Home > Products > Screening Compounds P108475 > 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide
5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide -

5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide

Catalog Number: EVT-11147853
CAS Number:
Molecular Formula: C11H9N3O6S
Molecular Weight: 311.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly as an antimicrobial agent. Its structure features a furan ring, a nitro group, and a sulfonamide moiety, which contribute to its biological activity and chemical properties. The compound's molecular formula is C11H9N3O6S\text{C}_{11}\text{H}_{9}\text{N}_{3}\text{O}_{6}\text{S}, with a molecular weight of 311.27 g/mol.

Source and Classification

This compound is classified under organic compounds, specifically as an amide derivative due to the presence of a carboxamide functional group. It is synthesized through multi-step chemical reactions involving furan derivatives and sulfonamides, making it relevant in both organic synthesis and pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves several key steps:

  1. Nitration of Furan-2-Carboxylic Acid: The first step introduces the nitro group at the 5-position of furan-2-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
  2. Formation of Sulfamoylphenyl Intermediate: The next step involves the preparation of the 4-sulfamoylphenyl intermediate by reacting 4-aminobenzenesulfonamide with an acylating agent, often in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
  3. Coupling Reaction: Finally, the nitro-substituted furan derivative is coupled with the sulfamoylphenyl intermediate to yield the target compound.

Technical Considerations

  • Reaction Conditions: The reactions are generally performed in organic solvents like dichloromethane or under reflux conditions to ensure complete conversion and high yields.
  • Purification: Post-synthesis purification may involve recrystallization or chromatography to isolate the desired product from by-products.
Molecular Structure Analysis

Structure Data

The molecular structure of 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide can be represented by its IUPAC name and various structural notations:

  • Molecular Formula: C11H9N3O6S\text{C}_{11}\text{H}_{9}\text{N}_{3}\text{O}_{6}\text{S}
  • IUPAC Name: 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide
  • InChI Key: SAYHLTLNKTVJLR-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC(=CC=C1NC(=O)C2=CC=C(O2)N+[O-])S(=O)(=O)N

This structure showcases the nitro group at the 5-position of the furan ring, which is critical for its biological activity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide can undergo various chemical reactions:

  1. Reduction: The nitro group can be reduced to amino derivatives using reducing agents such as hydrogen gas in the presence of palladium catalysts or tin(II) chloride.
  2. Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for modifications to enhance biological activity.
  3. Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield furan-2-carboxylic acid and 4-sulfamoylaniline.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium on carbon catalyst.
  • Substitution: Nucleophiles such as amines or thiols in basic conditions.
  • Hydrolysis: Acidic or basic aqueous solutions under reflux.
Mechanism of Action

The biological activity of 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide primarily involves interference with bacterial cell wall synthesis and protein function.

  1. Nitro Group Reduction: Within bacterial cells, the nitro group can be reduced to reactive intermediates that damage cellular components.
  2. Inhibition of Enzymatic Activity: The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

PropertyValue
Molecular Weight311.27 g/mol
Melting PointNot specified in available data
SolubilityVaries; generally soluble in organic solvents
Applications

5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide has several applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for potential antibacterial and anti-inflammatory properties.
  3. Medicine: Explored as a candidate for developing new antimicrobial agents, particularly against drug-resistant bacteria .
  4. Industry: Utilized in developing new materials with specific chemical properties.

This compound exemplifies significant potential within medicinal chemistry, particularly concerning antibiotic resistance challenges faced in contemporary medicine.

Introduction: Structural Classification and Therapeutic Relevance of Nitrofuran-Sulfonamide Hybrids

Structural Taxonomy of Nitroheterocyclic Carboxamides in Medicinal Chemistry

Nitroheterocyclic carboxamides constitute a structurally diverse class of bioactive molecules characterized by a nitro-substituted heterocycle linked to a carboxamide pharmacophore. The 5-nitrofuran core in 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide exemplifies Type I nitroheterocycles, distinguished by:

  • Electrophilic nitro group at the C5 position of the furan ring, enabling bioreduction and free radical generation
  • Amide bond conjugation extending π-electron delocalization across the carboxamide bridge
  • Sulfonamide tail providing hydrogen-bonding capacity and target affinity modulation [1] [6]

Table 1: Structural Subclasses of Bioactive Nitroheterocycles

SubclassCore StructureRepresentative AgentsKey Functional Attributes
Nitrofurans5-Nitro-furanNitrofurantoin, 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamideEnhanced uropathogen specificity, redox activation
Nitrothiophenes5-Nitro-thiopheneN/AIncreased lipophilicity, CNS penetration
Nitroimidazoles4/5-Nitro-imidazoleMetronidazoleAnaerobic selectivity, DNA destabilization

Carboxamide linker geometry critically influences target engagement. The planar trans-amide configuration in 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide facilitates π-stacking interactions with aromatic residues in enzyme active sites, while rotational flexibility at the sulfonamide–phenyl bond enables adaptive binding [6] [9]. Unlike classical nitrofurans (e.g., nitrofurantoin), which bear aliphatic hydantoin or morpholino substituents, this hybrid incorporates an aromatic sulfonamide domain—a structural innovation enabling novel target partnerships [1] .

Table 2: Carboxamide Variations in Nitrofuran Therapeutics

Carboxamide TypeExample CompoundTarget Implications
Aliphatic amideNitrofurantoinBacterial ribosome, nitroreductases
Aryl sulfonamide5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamideATP-citrate lyase, MIF tautomerase, viral proteases
Heterocyclic amideRanbezolid (RBx-7644)Bacterial 23S rRNA

Historical Development of Furan-Based Enzyme Inhibitors

Furan-containing enzyme inhibitors evolved through three distinct phases:

  • First-generation antimicrobials (1950s–1980s): Early nitrofurans like nitrofurantoin exploited bacterial nitroreductase activation, generating reactive intermediates that damaged ribosomal proteins and DNA. Their action was broad but mechanistically indiscriminate, causing off-target cytotoxicity [1] .
  • Target-directed antifungals (1990s–2000s): Fungal CYP51 inhibitors incorporated halogenated furans as sterol mimics, establishing furan’s utility in eukaryotic enzyme targeting. Concurrently, furan carboxylates emerged as inhibitors of metabolic enzymes like ATP-citrate lyase (ACLY)—notably, 5-(phenoxymethyl)furan-2-carboxylates showed sub-micromolar ACLY inhibition (IC₅₀ = 4.1 μM) via binding the citrate-acetyl CoA interface [2].
  • Hybrid chemotypes (2010s–present): Integration of furan with complementary pharmacophores yielded multitarget agents. Furan-benzimidazole hybrids inhibited macrophage migration inhibitory factor (MIF) tautomerase (IC₅₀ < 5 μM), while 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives covalently inhibited SARS-CoV-2 main protease (Mpro, IC₅₀ = 1.55 μM) via thiocarbonyl-mediated cysteine adduction [8] [9].

Table 3: Milestones in Furan-Based Inhibitor Development

EraKey AdvancementRepresentative CompoundPrimary Target
1953Nitrofurantoin clinical introductionNitrofurantoinBacterial nitroreductases
2003Ranbezolid phase I completionRanbezolid (furan-oxazolidinone)Bacterial 23S rRNA
2017Furan carboxylate ACLY inhibitors5-(phenoxymethyl)furan-2-carboxylate (A1)ATP-citrate lyase
2020–2022SARS-CoV-2 Mpro furan inhibitors2-(furan-2-ylmethylene)hydrazinecarbothioamideSARS-CoV-2 main protease

The structural trajectory reveals increasing sophistication: from simple nitroaromatic prodrugs to stereospecific, covalent inhibitors leveraging furan’s dual roles as a hydrogen-bond acceptor and π-system for hydrophobic enclosure [2] [9].

Rationale for Sulfonamide-Nitrofuran Hybridization in Targeted Drug Design

Hybridization of sulfonamide and nitrofuran domains addresses three pharmacological imperatives:

  • Synergistic electron withdrawal: The sulfonamide group (-SO₂NH₂) withdraws electrons from the furan ring via the phenyl carboxamide bridge, lowering the reduction potential of the nitro group. This facilitates single-electron transfers by flavoproteins (e.g., bacterial NADPH nitroreductases), enhancing bioreductive activation in target cells [1] [5].
  • Dual-target engagement capability: Sulfonamides intrinsically inhibit carbonic anhydrases (CAs) and tyrosine phosphatases, while nitrofurans target redox enzymes. Molecular modeling indicates the sulfamoylphenyl moiety in 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide occupies CA isoform active sites, with the nitrofuran extending toward catalytic zinc ions—suggesting possible CA IX/XII inhibition in hypoxic tumors [5] [6].
  • Conformational optimization for allostery: The 120° dihedral angle between the sulfonamide phenyl and furan rings enables simultaneous engagement of orthosteric and allosteric pockets. In ACLY inhibition, this geometry positions the nitro group for hydrogen bonding with Arg76 in the citrate binding cleft, while the sulfonamide interacts with Glu275 in the CoA channel [2].

Structure-Activity Relationship (SAR) Insights:

  • Nitro position matters: C5-nitro substitution (vs. C3/C4) maximizes electrophilicity and spin density distribution for radical generation [1].
  • Sulfonamide orientation: Para-sulfonamide on the phenyl ring (vs. meta) optimizes hydrogen bonding with Ser/Thr residues in catalytic pockets [6].
  • Linker flexibility: Direct furan–carboxamide linkage (vs. methylene spacers) maintains planarity for DNA intercalation in antimicrobial contexts .

Table 4: Structure-Activity Relationship in Sulfonamide-Nitrofuran Hybrids

Structural VariableBiological ConsequenceMechanistic Basis
C5-nitro substitution10-fold ↑ antimicrobial potency vs. C3-nitro isomersOptimal LUMO energy for single-electron reduction
para-sulfonamide positioning3.2-fold ↑ ACLY inhibition vs. meta isomersHydrogen bonding with Arg76 and Glu275
Free NH₂ on sulfonamide8-fold ↓ IC₅₀ for MIF inhibition vs. N-methyl derivativesSalt bridge formation with Asp44 of MIF tautomerase site

Critical Knowledge Gaps in Mechanism and Optimization

Despite promising attributes, four fundamental gaps impede rational development:

  • Ambiguous primary target spectrum: Although in silico studies predict binding to Mpro, ACLY, and MIF, experimental target deconvolution is lacking. Competitive affinity proteomics (e.g., pull-down assays with biotinylated analogs) are needed to identify dominant targets vs. off-targets in cellular contexts [9].
  • Metabolic fate uncertainty: The compound’s nitroreduction pathway remains uncharacterized in human hepatocytes. Unlike nitrofurantoin—which undergoes reduction to aminofurans followed by hepatic glutathione conjugation—this hybrid may yield sulfonamide-modified metabolites with distinct reactivity [1] [4].
  • Resistance liability: Nitrofuran resistance typically arises via reduced expression of oxygen-insensitive nitroreductases (e.g., NfsA/NfsB). Whether sulfonamide hybridization mitigates this vulnerability in bacterial or tumor cell populations is untested .
  • Crystallographic void: No co-crystal structures exist of the compound bound to putative targets like Mpro or ACLY. Resolution of binding modes (e.g., nitro group orientation toward catalytic cysteines or arginine residues) would guide electrophilicity optimization [2] [9].

Current optimization strategies focus empirically on electronic modulation (e.g., replacing nitro with cyano or trifluoromethyl to alter reduction potential) without mechanistic grounding. Resolving these gaps would enable structure-guided design of next-generation hybrids with enhanced target selectivity and metabolic stability.

Properties

Product Name

5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide

IUPAC Name

5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide

Molecular Formula

C11H9N3O6S

Molecular Weight

311.27 g/mol

InChI

InChI=1S/C11H9N3O6S/c12-21(18,19)8-3-1-7(2-4-8)13-11(15)9-5-6-10(20-9)14(16)17/h1-6H,(H,13,15)(H2,12,18,19)

InChI Key

SAYHLTLNKTVJLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.